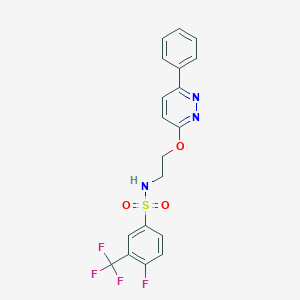![molecular formula C21H25N5 B11243072 N-benzyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11243072.png)
N-benzyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound that features a cyclohexane ring substituted with a benzyl group and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The benzyl group can be introduced via nucleophilic substitution reactions. The cyclohexane ring is often synthesized through hydrogenation of aromatic compounds under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzyl and tetrazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
作用機序
The mechanism of action of N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- N-Benzyl-2-methylpropan-1-amine hydrochloride
- N-Benzyl-2-propen-1-amine hydrochloride
- N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
Uniqueness
N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to the presence of both a tetrazole ring and a cyclohexane ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.
特性
分子式 |
C21H25N5 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
N-benzyl-1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C21H25N5/c1-17-10-6-7-13-19(17)26-20(23-24-25-26)21(14-8-3-9-15-21)22-16-18-11-4-2-5-12-18/h2,4-7,10-13,22H,3,8-9,14-16H2,1H3 |
InChIキー |
YUCZIYGOYJLRST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11242992.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11243007.png)
![ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate](/img/structure/B11243019.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B11243026.png)
![7-chloro-5-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11243030.png)
![N-benzyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11243036.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide](/img/structure/B11243037.png)
![methyl 1-({[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate](/img/structure/B11243039.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B11243042.png)
![N-(2,3-dimethylphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B11243044.png)

![2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11243058.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B11243069.png)
![1,1'-[6-(3-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B11243070.png)
